molecular formula C19H23N3O2 B5905583 N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide

货号 B5905583
分子量: 325.4 g/mol
InChI 键: VRMBHOIDWCMTOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide, also known as EPM-102 or ADX-102, is a small molecule drug that has shown potential in treating a variety of inflammatory and autoimmune diseases.

作用机制

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide works by inhibiting the activity of the enzyme dipeptidyl peptidase 10 (DPP10), which is involved in the regulation of immune cell function. By inhibiting DPP10, N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been shown to reduce inflammation and improve disease symptoms in various preclinical models of inflammatory and autoimmune diseases. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has several advantages for lab experiments, including its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models of inflammatory and autoimmune diseases. However, N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has some limitations, including the need for further safety and efficacy studies in humans and the potential for off-target effects.

未来方向

There are several potential future directions for the development of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide. These include the evaluation of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in clinical trials for the treatment of inflammatory and autoimmune diseases, the exploration of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide as a potential neuroprotective agent in models of neurodegenerative diseases, and the investigation of the potential use of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in combination with other drugs for the treatment of complex diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide and to identify potential off-target effects.

合成方法

The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide involves several steps, including the reaction between 5-ethyl-2-pyridinemethanol and 3-(propionylamino)benzoic acid to form the intermediate compound, which is then reacted with N-methylmorpholine to yield the final product. The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been optimized to produce high yields and purity.

科学研究应用

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in humans.

属性

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-14-9-10-17(20-12-14)13-22(3)19(24)15-7-6-8-16(11-15)21-18(23)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMBHOIDWCMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。